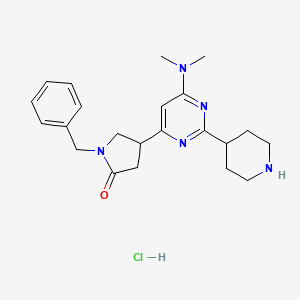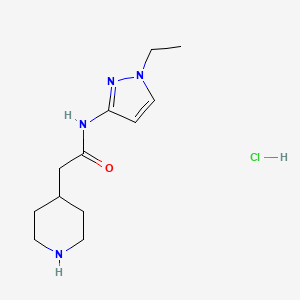![molecular formula C14H17Cl2N3 B1402584 3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride CAS No. 1361115-10-7](/img/structure/B1402584.png)
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, which would include “3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride”, has been the subject of extensive research . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been widely studied . These compounds have been found to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities .Wissenschaftliche Forschungsanwendungen
Cancer Treatment : A study by ロバート ヘンリー,ジェームズ (2006) discusses a compound structurally similar to the requested molecule, with potential applications in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Anticholinesterase Agents : Altıntop (2020) investigated pyrazoline derivatives, including piperidine-based compounds, for their anticholinesterase effects, which could be beneficial in treating neurodegenerative disorders (Altıntop, 2020).
Antimicrobial and Antioxidant Activities : Hatzade et al. (2008) synthesized compounds similar to the requested molecule and screened them for antimicrobial and antioxidant activities, indicating potential applications in these areas (Hatzade et al., 2008).
Intermediate in Drug Synthesis : Peng Dong-ming (2012) reported the synthesis of a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment, highlighting the molecule's role in pharmaceutical synthesis (Peng Dong-ming, 2012).
Glycine Transporter 1 Inhibitor : A study by Yamamoto et al. (2016) identified a structurally related compound as a potent and orally available glycine transporter 1 inhibitor, indicating its potential application in modulating neurotransmitter systems (Yamamoto et al., 2016).
Antibacterial and Antioxidant Derivatives : Al-ayed (2011) synthesized and evaluated compounds for their antibacterial and antioxidant activities, suggesting the potential of these molecules in these fields (Al-ayed, 2011).
Zukünftige Richtungen
The future directions for research on “3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride” and similar compounds are likely to involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds are of significant interest in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3.ClH/c15-12-5-3-10(4-6-12)13-9-17-18-14(13)11-2-1-7-16-8-11;/h3-6,9,11,16H,1-2,7-8H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLZSZQBWPVCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



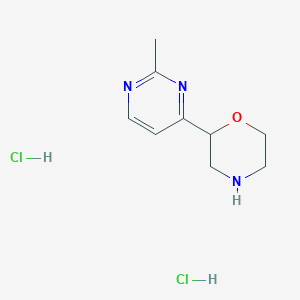
![2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1402504.png)
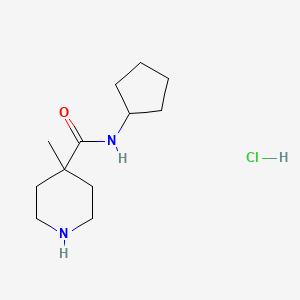
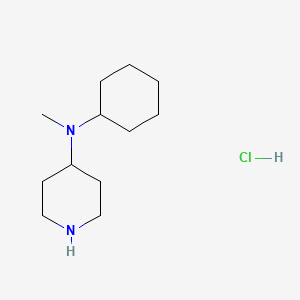

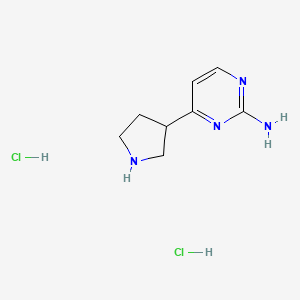

![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic aciddimethylamide dihydrochloride](/img/structure/B1402518.png)
![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)
